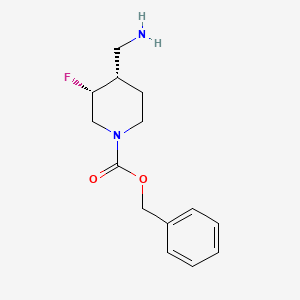
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
描述
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, also known as 3,4-cis-BCFFP, is a fluorinated piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring with a fluorine atom and an aminomethyl group, make it a candidate for various biological applications, particularly in cancer therapy and neuropharmacology.
- Molecular Formula : C14H19FN2O2
- Molecular Weight : 266.31 g/mol
- CAS Number : 1228603-77-7
The compound exhibits a cis configuration at the 3 and 4 positions of the piperidine ring, which may influence its biological activity and receptor interactions .
Biological Activity Overview
Recent studies have explored the biological activity of this compound in various contexts:
-
Anticancer Activity :
- The compound has shown promising results in inducing cytotoxicity in cancer cell lines. In particular, studies indicate that derivatives of piperidine compounds can enhance apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- The interaction with the M3 muscarinic acetylcholine receptor (M3R) has been noted, which is implicated in cell proliferation and metastasis in colorectal cancer .
-
Alzheimer's Disease Research :
- There is evidence suggesting that related piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology. The structural modifications provided by compounds like this compound may enhance brain exposure and pharmacological efficacy .
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:
- Receptor Binding : The compound's binding affinity to muscarinic receptors suggests a role in modulating neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : Its potential to inhibit cholinesterases may contribute to increased acetylcholine levels, thereby improving cognitive function.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound and its analogs:
科学研究应用
Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent due to its structural similarities to known drug molecules. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
Case Studies
- A study explored the effects of similar piperidine derivatives on serotonin receptors, indicating that modifications in the piperidine structure can enhance receptor affinity and selectivity .
- Research has shown that compounds with fluorinated piperidine structures can exhibit improved metabolic stability, making them suitable for drug development .
Synthetic Routes
The synthesis of this compound typically involves:
- The reaction of 3-fluoropiperidine with benzylamine.
- Subsequent carboxylation to introduce the carboxylate group.
Derivatives
Various derivatives of this compound have been synthesized to explore their biological activities. For example:
- Substituted piperidines have been studied for their analgesic properties.
- Compounds modified at the aminomethyl position have shown enhanced activity against certain cancer cell lines .
Potential Applications
Due to its structural characteristics, this compound is being researched for:
- Treatment of depression and anxiety disorders by modulating serotonin levels.
- Neuroprotective effects in models of neurodegenerative diseases.
Research Findings
Studies indicate that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential therapeutic applications .
Biochemical Interactions
The compound's ability to interact with biological macromolecules has been a focus of research:
- Investigations into its binding affinity to various receptors have shown promise in understanding its mechanism of action.
- The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Safety and Regulatory Aspects
As with any chemical compound intended for research or pharmaceutical use, safety assessments are crucial. The handling of this compound should comply with relevant regulations regarding hazardous substances.
属性
IUPAC Name |
benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYHTQXIPFYKF-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1CN)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















